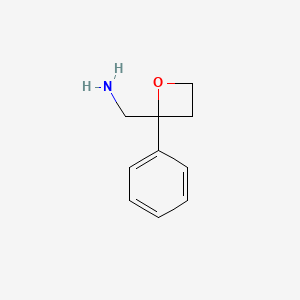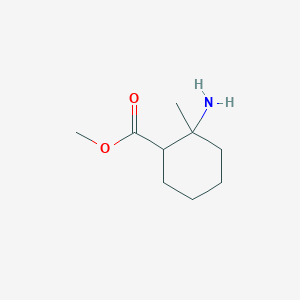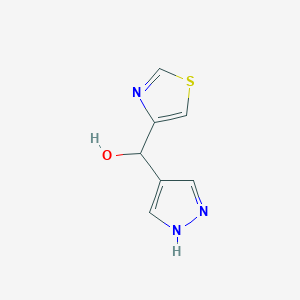
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is a chemical compound with the molecular formula C7H7N3OS and a molecular weight of 181.22 g/mol . This compound is characterized by the presence of both pyrazole and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol typically involves the reaction of pyrazole and thiazole derivatives under specific conditions. One common method includes the reduction of ethyl 4-methyl-2-arylthiazole-5-carboxylate using lithium aluminum hydride in diethyl ether to yield (4-methyl-2-arylthiazol-5-yl)methanol .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Pyrazol-4-yl)methanol: Lacks the thiazole ring, which may result in different biological activities.
(1,3-Thiazol-4-yl)methanol: Lacks the pyrazole ring, which may also lead to different properties.
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7N3OS |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
1H-pyrazol-4-yl(1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H7N3OS/c11-7(5-1-9-10-2-5)6-3-12-4-8-6/h1-4,7,11H,(H,9,10) |
InChI-Schlüssel |
HYQBVDZZWRXOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)C(C2=CSC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)

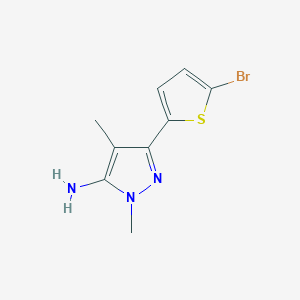
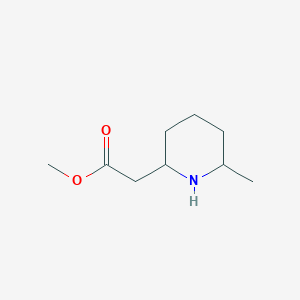
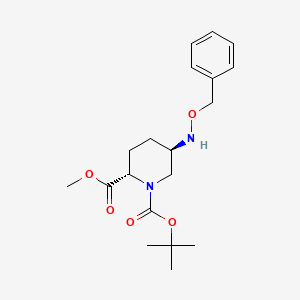
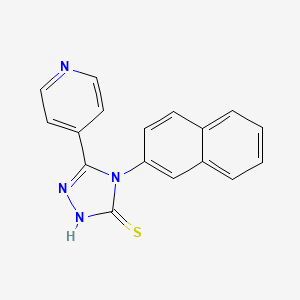
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)

![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
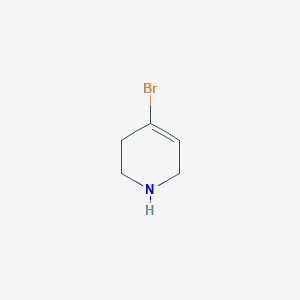
![2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
